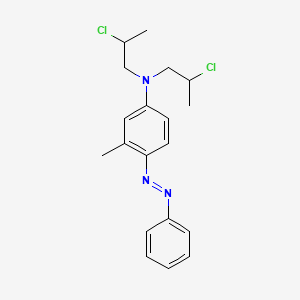
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is a derivative of azobenzene, a class of organic molecules characterized by two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including photonics, sensing, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. For Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl-, the synthesis may involve the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions.
Industrial Production Methods
Industrial production of azobenzene derivatives often involves large-scale azo coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include water, ethanol, and acetic acid, and the reactions are typically carried out at controlled temperatures to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- can undergo various chemical reactions, including:
Oxidation: The azo bond can be oxidized to form azoxy compounds.
Reduction: The azo bond can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the development of smart materials and sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological targets.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials
Mécanisme D'action
The primary mechanism of action for azobenzene derivatives involves the reversible isomerization between trans and cis forms upon exposure to light. This photoisomerization alters the molecular geometry and electronic distribution, which can affect the compound’s interaction with other molecules and materials. In biological systems, this property can be used to control the activity of proteins and other biomolecules by modulating their conformation and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-amino-2-bromo-6-methoxy)azobenzene: Exhibits similar photoswitching properties but forms azonium ions under acidic conditions.
Multi-azobenzene Polymers: Incorporate multiple azobenzene groups into polymers to enhance photoresponsiveness.
Uniqueness
Azobenzene, 4-bis(2-chloropropyl)amino-2-methyl- is unique due to its specific substitution pattern, which can influence its photochemical properties and reactivity. The presence of the 2-chloropropyl and amino groups can enhance its solubility and interaction with other molecules, making it suitable for specialized applications in materials science and biology .
Propriétés
Numéro CAS |
63980-14-3 |
|---|---|
Formule moléculaire |
C19H23Cl2N3 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloropropyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C19H23Cl2N3/c1-14-11-18(24(12-15(2)20)13-16(3)21)9-10-19(14)23-22-17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3 |
Clé InChI |
LKORMJLGCBXHEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

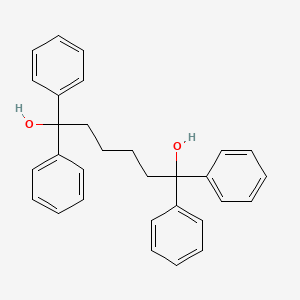
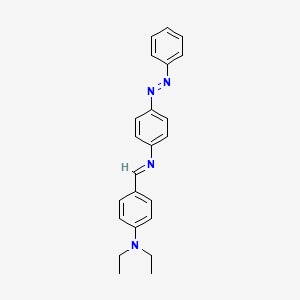
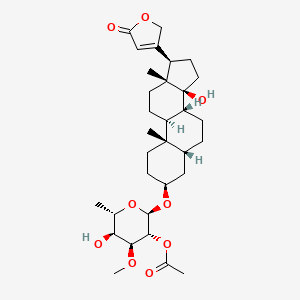
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
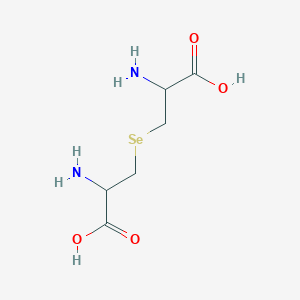
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
